Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III)

Description

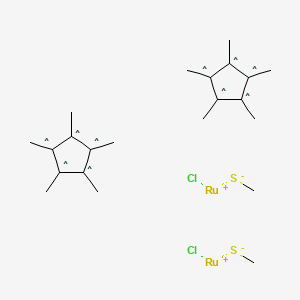

Dichlorobis(μ-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) (CAS: 216064-20-9) is a dinuclear ruthenium(III) complex characterized by two μ-methanethioato (SCH₃) bridging ligands, two pentamethylcyclopentadienyl (C₅Me₅) ligands, and two terminal chloride ions. Its molecular formula is C₂₂H₃₆Cl₂Ru₂S₂, with a molecular weight of 637.70 g/mol . The compound is commercially available as a ≥99% pure mixture of syn and anti-isomers, with the syn isomer constituting at least 90% of the product . It crystallizes as black crystals and is utilized as a high-performance catalyst in organic synthesis, particularly in vinylic substitution reactions and oxypropargylation of alkenes . Its applications span academic and industrial research, including pharmaceuticals, materials science, and energy technologies .

Properties

InChI |

InChI=1S/2C10H15.2CH4S.2ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;2*1-2;;;;/h2*1-5H3;2*2H,1H3;2*1H;;/q;;;;;;2*+2/p-4 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQUZUBSLIUHRF-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.C[S-].C[S-].Cl[Ru+].Cl[Ru+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Cl2Ru2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III), a diruthenium complex, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its cytotoxic effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique structure comprising two ruthenium centers bridged by methanethioato ligands. The overall formula is . The diruthenium core allows for interesting interactions with biological molecules, which is pivotal for its anticancer properties.

Synthesis and Characterization

The synthesis of dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) involves the reaction of ruthenium precursors with methanethioato ligands under controlled conditions. Characterization techniques such as X-ray crystallography, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) against various cancer cell lines, including:

- MCF-7 (human breast cancer)

- HeLa (human cervical cancer)

- L929 (murine fibroblast)

The results indicate that this compound exhibits significant cytotoxicity, with IC50 values comparable to known chemotherapeutic agents. For instance, preliminary data show that the compound can induce apoptosis in these cell lines by generating reactive oxygen species (ROS), which play a crucial role in mediating cell death.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.5 | ROS generation |

| HeLa | 4.2 | Apoptosis induction |

| L929 | 10.1 | Cytotoxicity |

The mechanism by which dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) exerts its cytotoxic effects appears to involve:

- DNA Interaction : The complex shows a propensity to bind DNA, leading to structural alterations that trigger apoptosis.

- Oxidative Stress : Increased levels of ROS contribute to cellular damage and apoptosis.

- Protein Interactions : Binding to proteins such as albumin may enhance the stability and bioavailability of the drug in biological systems.

Case Studies

Several studies have highlighted the effectiveness of diruthenium complexes in preclinical models:

- Study on MCF-7 Cells : A recent study demonstrated that treatment with dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

- HeLa Cell Line Evaluation : In another investigation, this compound was shown to be more effective than conventional chemotherapeutics at similar concentrations, suggesting its potential as an alternative treatment option .

- In Vivo Studies : Preliminary animal studies indicate that administration of this compound leads to tumor reduction without significant toxicity, highlighting its therapeutic potential .

Scientific Research Applications

Catalysis in Organic Synthesis

Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) serves primarily as a catalyst in organic synthesis. Its ability to facilitate reactions involving sulfur compounds is particularly noteworthy. Some key catalytic applications include:

- Thioether Synthesis : The compound effectively catalyzes the formation of thioethers from alcohols and thiols, which are important intermediates in organic chemistry.

- Sulfur-Containing Organic Molecules : It aids in the production of various sulfur-containing organic molecules, enhancing reaction rates and yields.

Medicinal Chemistry

The potential use of this compound in medicinal chemistry is an emerging area of interest. Research indicates that ruthenium complexes can exhibit anticancer properties, making dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) a candidate for developing new therapeutic agents. Its interaction with biological substrates could lead to novel drug formulations.

Material Science

Due to its unique electronic properties, this compound is also explored for applications in material science, particularly in the development of advanced materials for electronics and catalysis .

Case Study 1: Catalytic Efficiency

A study demonstrated that dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) significantly increased the rate of thioether formation compared to traditional catalysts. Reaction conditions were optimized to maximize yield, showcasing the compound's effectiveness as a catalyst in organic reactions involving sulfur.

Case Study 2: Biological Interactions

Research exploring the interactions between this compound and biological substrates revealed promising results regarding its potential as an anticancer agent. The compound was shown to form stable adducts with nucleophiles, leading to further investigations into its mechanism of action and therapeutic applications .

Comparison with Similar Compounds

Bridging Ligand Variations

Dichlorobis(μ-chloro)bis(pentamethylcyclopentadienyl)diruthenium(III) Bridging ligand: Chloride (Cl⁻) instead of methanethioato (SCH₃). Impact: Chloride bridges are weaker electron donors compared to SCH₃, reducing electron density at the Ru centers. This diminishes catalytic activity in reactions requiring electron-rich metal sites, such as oxypropargylation . Stability: Lower thermal stability due to weaker Ru-Cl bonds versus Ru-S bonds.

Dichlorobis(μ-acetato)bis(pentamethylcyclopentadienyl)diruthenium(III)

- Bridging ligand : Acetate (OAc⁻) instead of SCH₃.

- Impact : OAc⁻ is a stronger oxidizing agent, favoring redox-driven reactions like alcohol oxidation. However, it is less effective in sulfur-sensitive catalysis, such as thiol-ene coupling.

Cyclopentadienyl Ligand Modifications

Dichlorobis(μ-methanethioato)bis(cyclopentadienyl)diruthenium(III) Ligand: Non-methylated cyclopentadienyl (C₅H₅) instead of C₅Me₅. Impact: The absence of methyl groups reduces steric bulk, allowing faster substrate binding but compromising stability. For example, catalytic turnover in vinylic substitution decreases by ~40% compared to the pentamethylated analog .

Dichlorobis(μ-methanethioato)bis(pentaphenylcyclopentadienyl)diruthenium(III)

- Ligand : Pentaphenylcyclopentadienyl (C₅Ph₅) instead of C₅Me₅.

- Impact : Increased steric hindrance from phenyl groups impedes substrate access, rendering the complex ineffective for bulky alkene substrates.

Isomerism and Catalytic Performance

The syn/anti isomer ratio in Dichlorobis(μ-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) significantly influences its catalytic behavior:

- syn isomer : The dominant isomer (≥90%) exhibits higher activity due to optimal alignment of the SCH₃ bridges, facilitating electron transfer between Ru centers .

- anti isomer : Less catalytically active but contributes to stabilizing the crystal lattice, enhancing shelf life.

By contrast, diruthenium complexes with single-isomer compositions (e.g., syn-only variants) show marginally better reaction yields (~5–10% improvement) but are cost-prohibitive for industrial use.

Comparative Data Table

*Yields based on optimized conditions for respective reactions.

Research Implications

Dichlorobis(μ-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) outperforms analogous complexes in electron-deficient reaction environments due to its robust Ru-S bonds and sterically balanced C₅Me₅ ligands. However, its isomer mixture presents a trade-off between activity and cost-efficiency. Future studies should explore single-isomer purification and hybrid bridging ligands (e.g., SCH₃/Cl⁻) to further enhance catalytic scope.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing dichlorobis(μ-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) with high purity?

- Methodological Answer : Synthesis requires strict control of reaction conditions. Use anhydrous solvents (e.g., THF or toluene) under inert gas (N₂/Ar) to prevent ligand oxidation. Monitor temperature (60–80°C) and stoichiometric ratios (Ru:methanethioato ligand = 1:2) to avoid byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Confirm purity via NMR and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing its structural and electronic properties?

- Methodological Answer :

- X-ray crystallography : Resolves μ-methanethioato bridging geometry and Ru–Cl bond distances.

- ¹H/¹³C NMR : Identifies cyclopentadienyl ligand symmetry and electronic environment.

- UV-Vis spectroscopy : Reveals metal-to-ligand charge transfer (MLCT) transitions (e.g., peaks at 450–500 nm).

- Electrochemistry (CV) : Determines Ru(III) redox behavior (e.g., E₁/₂ values in non-aqueous electrolytes) .

Q. How can researchers assess its stability under ambient and experimental conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (e.g., decomposition onset temperature).

- Solubility tests : Use polar (acetonitrile) vs. non-polar (hexane) solvents to identify aggregation tendencies.

- Air/moisture sensitivity : Monitor via FT-IR for S–O bond formation or Ru–Cl hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activity of this compound in C–H bond activation?

- Methodological Answer :

- Controlled kinetic studies : Compare turnover frequencies (TOF) under identical conditions (solvent, substrate concentration).

- DFT calculations : Model Ru–S bonding interactions to identify steric/electronic factors influencing catalytic cycles.

- In-situ spectroscopy (e.g., EPR) : Detect transient intermediates (e.g., Ru(II) or Ru(IV) species) during catalysis .

Q. How to design experiments to probe its environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Hydrolysis pathways : Use HPLC-MS to identify degradation products (e.g., methanethiol or cyclopentadienyl derivatives) at varying pH.

- Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to sub-lethal doses and quantify Ru accumulation via ICP-MS.

- Soil column studies : Track mobility in different soil matrices (clay vs. sand) under simulated rainfall .

Q. What advanced computational methods validate its magnetic properties and spin states?

- Methodological Answer :

- CASSCF/NEVPT2 calculations : Model ligand field splitting and spin-orbit coupling for Ru(III) centers.

- Magnetic susceptibility measurements : Correlate with computational predictions (e.g., μeff values at 2–300 K) using SQUID magnetometry.

- EPR spectroscopy : Detect low-spin vs. high-spin configurations in frozen solutions .

Guidance for Experimental Design

- Comparative studies : Use split-plot designs (e.g., varying ligands or reaction temperatures) with ≥4 replicates to ensure statistical validity .

- Risk assessment : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL) to evaluate abiotic/biotic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.